molecular formula C7H12ClF2N B2916629 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2551120-64-8

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B2916629
CAS No.: 2551120-64-8
M. Wt: 183.63
InChI Key: XYVJNJGIPYIGKY-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere in drug design, replacing other structural motifs to improve the pharmacokinetic and pharmacodynamic properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the nucleophilic addition of a difluoroethyl group to a pre-formed bicyclo[1.1.1]pentane derivative. This can be achieved using difluoroethyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes. These methods are practical and can be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Uniqueness

3-(2,2-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound in drug design, offering improved pharmacokinetic and pharmacodynamic profiles compared to its analogs .

Properties

IUPAC Name

3-(2,2-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-5(9)1-6-2-7(10,3-6)4-6;/h5H,1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVJNJGIPYIGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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